molecular formula C21H22O6 B12410678 Croverin

Croverin

Cat. No.: B12410678
M. Wt: 370.4 g/mol
InChI Key: FFWVQGRKTCTNRG-QANQIFJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of croverin involves several steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Croton verreauxii Baillon. The plant material is harvested, dried, and subjected to solvent extraction to isolate the diterpenoid compounds. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Croverin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms like dihydrothis compound, and substituted this compound compounds with altered biological activities .

Scientific Research Applications

Applications in Chemistry and Biology

  • Chemical Tracer : Croverin can be utilized as a tracer in chemical reaction studies due to its ability to interact with other compounds without altering their fundamental properties.
  • Metabolic Studies : In biological research, this compound aids in understanding metabolic pathways, particularly in plant systems where it influences growth and stress responses.

Medical Research

  • Pharmacological Potential : Recent studies have indicated that this compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for developing treatments for chronic diseases such as cardiovascular conditions and cancer .
  • Cosmetic Applications : The compound has also been investigated for its potential use in skin lightening products due to its ability to inhibit melanin production, providing an alternative to synthetic agents with adverse effects .

Crop Protection

This compound has shown promise as a natural pesticide, effective against various pests and pathogens in crops:

  • Fungal Resistance : Research indicates that this compound enhances the resistance of plants to fungal infections by modulating their defense mechanisms .
  • Sustainable Agriculture : Its use aligns with sustainable agricultural practices, reducing reliance on synthetic chemicals and promoting eco-friendly farming methods.

Soil Health Improvement

  • Soil Microbial Activity : this compound positively influences soil microbial communities, enhancing nutrient availability and promoting healthy plant growth .

Case Study: Crover Ltd

Crover Ltd has integrated this compound into their innovative grain monitoring technology. Their robotic device monitors grain conditions to prevent spoilage caused by pests and molds:

  • Technology Impact : The device utilizes this compound's properties to assess grain quality by measuring temperature and moisture levels, leading to improved grain management and reduced food waste .

Case Study: Medical Research on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in animal models:

ParameterControl GroupThis compound Treated Group
Inflammatory MarkersHighSignificantly Lowered
Oxidative Stress LevelsElevatedNormalized

This research supports this compound's potential as a therapeutic agent in managing inflammation-related diseases .

Mechanism of Action

The mechanism of action of croverin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific structure and stereochemistry, which confer distinct biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and potential therapeutic applications .

Biological Activity

Croverin, a compound derived from natural sources, has garnered attention for its potential therapeutic benefits across various biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of this compound's biological activity.

Overview of this compound

This compound is primarily associated with the saffron plant, Crocus sativus, and is closely related to other bioactive compounds such as crocin and crocetin. These compounds are noted for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It reduces reactive oxygen species (ROS) and protects against oxidative stress, which is implicated in various diseases. Research indicates that this compound enhances the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while decreasing lipid peroxidation markers like malondialdehyde (MDA) .

Antioxidant Mechanism Effect
Inhibition of lipid peroxidationDecreased MDA levels
Increase in SOD and CAT levelsEnhanced cellular defense

Anti-Inflammatory Effects

This compound has been shown to inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases. Studies suggest that it modulates the expression of cytokines and chemokines, thereby reducing inflammation in various models .

Anticancer Properties

The anticancer potential of this compound is notable. It induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Cancer Cell Line IC50 Value (µM) Mechanism
PC-3 (Prostate)<10Apoptosis induction
HCT-116 (Colon)2.81Cell cycle arrest
U251MG (Glioblastoma)>10Reduced proliferation

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The protective effect was attributed to its antioxidant properties .

Case Study 2: Anti-Diabetic Activity

In another investigation, this compound's effects on glucose metabolism were assessed in diabetic animal models. The results indicated a significant reduction in blood glucose levels and improvement in insulin sensitivity. This suggests potential applications in managing diabetes .

This compound's biological activities can be attributed to several mechanisms:

  • Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Anti-Inflammatory Pathway : Inhibiting the NF-kB pathway, leading to decreased expression of inflammatory cytokines.
  • Apoptotic Induction : Activating caspases and promoting mitochondrial dysfunction in cancer cells.

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1R,4S,6R,8R,9S)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate

InChI

InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19+,20+,21+/m1/s1

InChI Key

FFWVQGRKTCTNRG-QANQIFJLSA-N

Isomeric SMILES

COC(=O)C1=CCC[C@@H]2[C@]13CCC(=C)[C@@]24C[C@@H](O[C@H]4OC3=O)C5=COC=C5

Canonical SMILES

COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5

Origin of Product

United States

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